molecular formula C15H24BNO3 B1447256 (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704063-54-6

(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid

Cat. No.: B1447256
CAS No.: 1704063-54-6
M. Wt: 277.17 g/mol
InChI Key: NHAKGQUNOCWOLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Biology and Medicine

Its structure allows for the modification of various functional groups, making it a versatile intermediate in drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable bonds with other molecules.

Mechanism of Action

The mechanism of action of (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pathways involved often include the inhibition of enzymes or the modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the piperidine and propoxy groups.

    4-Methylphenylboronic acid: Similar to (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid but without the piperidine and propoxy groups.

    (4-Methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid: A closely related compound with an additional methyl group on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its combination of the piperidine, propoxy, and boronic acid groups. This combination provides a unique set of chemical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[3-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-13-6-9-17(10-7-13)8-3-11-20-15-5-2-4-14(12-15)16(18)19/h2,4-5,12-13,18-19H,3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAKGQUNOCWOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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